4-(2-Quinolinylmethoxy)phenol

概要

説明

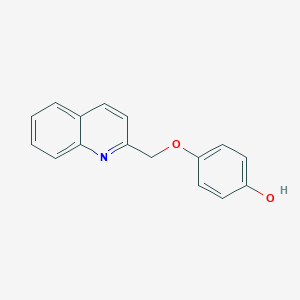

4-(2-Quinolinylmethoxy)phenol is an organic compound that features a quinoline moiety linked to a phenol group via a methoxy bridge.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Quinolinylmethoxy)phenol typically involves the reaction of 2-chloromethylquinoline with 4-hydroxyphenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the methoxy linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are often recycled to minimize waste and reduce production costs .

化学反応の分析

Types of Reactions

4-(2-Quinolinylmethoxy)phenol undergoes various chemical reactions, including:

Reduction: The quinoline moiety can be reduced under hydrogenation conditions to yield tetrahydroquinoline derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, facilitated by the activating effect of the hydroxyl group.

Common Reagents and Conditions

Oxidation: Sodium dichromate, Fremy’s salt

Reduction: Hydrogen gas, palladium on carbon

Substitution: Electrophiles such as bromine or nitronium ions

Major Products

Oxidation: Quinones

Reduction: Tetrahydroquinoline derivatives

Substitution: Halogenated or nitrated phenol derivatives

科学的研究の応用

4-(2-Quinolinylmethoxy)phenol has several applications in scientific research:

作用機序

The mechanism of action of 4-(2-Quinolinylmethoxy)phenol involves several pathways:

Antioxidant Activity: The phenolic hydroxyl group can scavenge free radicals, thereby protecting cells from oxidative damage.

Antimicrobial Activity: The quinoline moiety can interact with microbial DNA, inhibiting replication and leading to cell death.

Anticancer Activity: The compound can induce apoptosis in cancer cells by modulating signaling pathways such as NF-kB and COX-2.

類似化合物との比較

Similar Compounds

4-Hydroxyquinoline: Similar structure but lacks the methoxy linkage.

2-Quinolinylmethanol: Contains a hydroxyl group instead of a phenol group.

4-Methoxyphenol: Lacks the quinoline moiety.

Uniqueness

4-(2-Quinolinylmethoxy)phenol is unique due to the presence of both a quinoline and a phenol group, linked by a methoxy bridge. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

生物活性

4-(2-Quinolinylmethoxy)phenol, also known by its CAS number 124993-40-4, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₁N₁O₂

- Molecular Weight : 227.24 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Notably, it has been characterized as an antagonist of peptidoleukotrienes, particularly LTC4, LTD4, and LTE4. This antagonistic action is significant in the context of inflammatory responses and bronchoconstriction.

Key Mechanisms:

- Leukotriene Receptor Antagonism : It inhibits the contraction induced by leukotrienes in guinea pig parenchymal strips with IC50 values of 2.6 nM (LTC4), 2.5 nM (LTD4), and 7 nM (LTE4) .

- PPAR-gamma Agonism : It acts as a peroxisome proliferator-activated receptor gamma (PPAR-gamma) agonist with an IC50 of approximately 60 nM, influencing metabolic pathways .

- Cytochrome P450 Inhibition : The compound exhibits potent inhibition of CYP3A4, a critical enzyme in drug metabolism, with a Ki value of 0.5 µM .

Anti-inflammatory Effects

Research indicates that this compound effectively reduces inflammation through its leukotriene receptor antagonism. In vivo studies demonstrated its ability to inhibit bronchoconstriction and wheal formation induced by LTD4, showcasing its potential as a therapeutic agent for asthma and allergic reactions .

Case Studies

-

Study on Bronchoconstriction :

- Objective : To evaluate the efficacy of this compound in preventing LTD4-induced bronchoconstriction.

- Methodology : Guinea pigs were administered the compound prior to exposure to LTD4.

- Results : The study reported an ED50 of 0.6 mg/kg for bronchoconstriction prevention, indicating strong protective effects against inflammatory mediators .

- PPAR-gamma Activation Study :

Comparative Analysis

| Compound | IC50 (nM) | PPAR-gamma Agonist | CYP3A4 Inhibition (Ki µM) |

|---|---|---|---|

| This compound | LTC4: 2.6 | Yes (60 nM) | 0.5 |

| RG-12525 | LTC4: 2.6 | Yes (60 nM) | 0.5 |

特性

IUPAC Name |

4-(quinolin-2-ylmethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-14-7-9-15(10-8-14)19-11-13-6-5-12-3-1-2-4-16(12)17-13/h1-10,18H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDLCXMUVSVJHCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450985 | |

| Record name | 4-[(Quinolin-2-yl)methoxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124993-40-4 | |

| Record name | 4-[(Quinolin-2-yl)methoxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。